molecular formula C22H17N3O2 B2772267 N-(6-(benzyloxy)pyrimidin-4-yl)-2-naphthamide CAS No. 1421531-75-0

N-(6-(benzyloxy)pyrimidin-4-yl)-2-naphthamide

Cat. No.: B2772267
CAS No.: 1421531-75-0
M. Wt: 355.397
InChI Key: VOSBDQGUIHKKKO-UHFFFAOYSA-N
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Description

N-(6-(benzyloxy)pyrimidin-4-yl)-2-naphthamide is a complex organic compound that features a pyrimidine ring substituted with a benzyloxy group at the 6-position and a naphthamide moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(benzyloxy)pyrimidin-4-yl)-2-naphthamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The preparation of the pyrimidine ring can be achieved through various methods, including the ZnCl₂-catalyzed three-component coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(6-(benzyloxy)pyrimidin-4-yl)-2-naphthamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the aromatic rings or other functional groups.

    Substitution: Various substitution reactions can occur, particularly on the aromatic rings, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups, such as halogens or alkyl groups.

Scientific Research Applications

N-(6-(benzyloxy)pyrimidin-4-yl)-2-naphthamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-(benzyloxy)pyrimidin-4-yl)-2-naphthamide involves its interaction with molecular targets such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways that are crucial for cell growth and proliferation .

Comparison with Similar Compounds

N-(6-(benzyloxy)pyrimidin-4-yl)-2-naphthamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Biological Activity

N-(6-(benzyloxy)pyrimidin-4-yl)-2-naphthamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a benzyloxy group and a naphthamide moiety. The presence of these functional groups contributes to its biological properties, allowing it to interact with various molecular targets.

The primary mechanism of action for this compound involves the inhibition of specific protein kinases. This compound binds to the active sites of kinases, effectively blocking the phosphorylation of target proteins that are critical for cellular signaling pathways involved in cell growth and proliferation .

Key Targets

  • Protein Kinases : Inhibits activity by binding to active sites.
  • Cellular Signaling Pathways : Disruption leads to altered cell proliferation and survival.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, it has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as a lead compound in cancer drug development.

Cell LineIC50 (µM)
MCF-70.09
A5490.03
Colo-2050.01
A27800.12

These results indicate that the compound is particularly effective against A549 lung cancer cells, suggesting a targeted therapeutic potential .

2. Enzyme Inhibition

The compound has shown promise in inhibiting enzymes relevant to cancer progression, such as Src family kinases (SFKs). Inhibiting SFKs can disrupt pathways critical for tumor growth and metastasis .

Study on Src Kinase Inhibition

A study focused on the synthesis and evaluation of this compound derivatives demonstrated their efficacy as inhibitors of Src kinase activity. The results indicated that these compounds could significantly reduce the catalytic activity of SFKs, highlighting their potential in cancer therapy .

Evaluation in Biochemical Assays

In biochemical assays designed to assess enzyme interactions, this compound was shown to modulate various cellular pathways, affecting gene expression and cellular metabolism. This modulation is critical for understanding how this compound can be utilized in therapeutic settings.

Properties

IUPAC Name

N-(6-phenylmethoxypyrimidin-4-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c26-22(19-11-10-17-8-4-5-9-18(17)12-19)25-20-13-21(24-15-23-20)27-14-16-6-2-1-3-7-16/h1-13,15H,14H2,(H,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSBDQGUIHKKKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=NC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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